molecular formula C17H24N2O2 B2683994 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide CAS No. 1706135-57-0

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2683994
CAS No.: 1706135-57-0
M. Wt: 288.391
InChI Key: WVXNVWRILZRITF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
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Scientific Research Applications

Coronary Disease Treatment

Benzopyranone derivatives have been explored for their utility in coronary disease treatment. These compounds show potential in increasing blood flow through coronary vessels, suggesting that structurally related compounds like "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide" could be investigated for similar cardiovascular effects (Jacobi et al., 1977).

Novel Pharmaceutical Synthesis

Research into the synthesis of new pharmaceuticals often involves the modification of existing compounds to enhance their efficacy or reduce side effects. For instance, studies on quinazoline antifolates targeting thymidylate synthase inhibitors for cancer treatment indicate a broad interest in modifying compounds for therapeutic purposes (Marsham et al., 1989). This suggests potential research avenues for "this compound" in the development of new treatments.

Chemical Synthesis and Reactions

The exploration of chemical reactions, such as the palladium iodide catalyzed oxidative carbonylation, offers insight into the synthesis of complex molecules (Mancuso et al., 2014). Such research underscores the potential of "this compound" for use in novel synthetic pathways and chemical studies.

Mechanism of Action

    Target of action

    Indole derivatives are known to bind with high affinity to multiple receptors

    Mode of action

    The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide” or “N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]cyclopentanecarboxamide”, it’s difficult to say how this compound interacts with its targets.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and individual patient characteristics can all influence these properties

    Result of action

    The molecular and cellular effects of indole derivatives can include a variety of outcomes, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

    Action environment

    Environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, presence of other compounds, and individual patient characteristics

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-7,10,12,16,20H,2-5,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXNVWRILZRITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.